1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of Fluorobenzyl Groups: The fluorobenzyl groups are introduced via nucleophilic substitution reactions, where a fluorobenzyl halide reacts with the pyrazole intermediate.
Attachment of the Tetrahydrofuran Group: The tetrahydrofuran moiety is incorporated through an etherification reaction, where the hydroxyl group of tetrahydrofuran reacts with a suitable leaving group on the pyrazole derivative.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated compounds. Substitution reactions would result in the replacement of specific functional groups with new ones, potentially leading to a variety of derivatives with different properties.
Scientific Research Applications
1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Utilized in the development of specialty chemicals or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-3-((4-chlorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
- 1-(4-methylbenzyl)-3-((4-methylbenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
- 1-(4-bromobenzyl)-3-((4-bromobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness
Compared to these similar compounds, 1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, potentially leading to improved efficacy and selectivity in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N3O3/c24-18-7-3-16(4-8-18)13-28-14-21(22(29)26-12-20-2-1-11-30-20)23(27-28)31-15-17-5-9-19(25)10-6-17/h3-10,14,20H,1-2,11-13,15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOBGJJFJAQKJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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